5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis
5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glucoside, a class of phytoestrogenic compounds recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for 5,5'-Dimethoxylariciresinol 4-O-glucoside. While quantitative data for this specific compound remains limited in publicly available literature, this document compiles the current knowledge to support further research and development. Information on related compounds is provided to infer potential biological activities and guide future investigation.
Natural Sources and Distribution
5,5'-Dimethoxylariciresinol 4-O-glucoside has been identified in a select number of plant species, primarily within the Lonicera and Phellodendron genera. The broader class of lignans (B1203133) is widely distributed throughout the plant kingdom, found in tissues such as seeds, leaves, and bark[1][2][3]. The known distribution of this specific lignan glucoside is detailed in Table 1.
| Plant Species | Common Name | Family | Plant Part(s) | Reference(s) |
| Lonicera maackii | Amur Honeysuckle | Caprifoliaceae | Herbs | [1][4] |
| Lonicera japonica | Japanese Honeysuckle | Caprifoliaceae | Herb/Flower Buds | [5] |
| Phellodendron amurense | Amur Cork Tree | Rutaceae | Data available | [6] |
Quantitative Analysis
To date, specific quantitative data on the concentration of 5,5'-Dimethoxylariciresinol 4-O-glucoside in its natural sources (e.g., mg/g of plant material) is not extensively reported in the scientific literature. General phytochemical analyses of Lonicera maackii have quantified other compounds, such as chlorogenic acid and luteoloside, but not this specific lignan[7]. Similarly, studies on Phellodendron amurense have focused on the quantification of alkaloids like berberine[8][9].
The lack of quantitative data represents a significant knowledge gap and a key area for future research. The development and validation of a robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), would be essential for accurately determining the concentration of this compound in various plant tissues and extracts.
Experimental Protocols: Extraction, Isolation, and Characterization
While a specific, detailed protocol for the extraction and isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside has not been published, a general methodology can be constructed based on established techniques for isolating lignan glucosides from plant matrices[10][11][12].
General Extraction and Isolation Workflow
The following workflow outlines a plausible procedure for the extraction and purification of 5,5'-Dimethoxylariciresinol 4-O-glucoside from plant material.
Detailed Methodologies
3.2.1. Plant Material Preparation:
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Collect fresh plant material (e.g., herbs of Lonicera maackii).
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Thoroughly wash the material with distilled water to remove any contaminants.
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Dry the plant material either by air-drying in a shaded, well-ventilated area or by freeze-drying to preserve the chemical integrity of the constituents.
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Grind the dried plant material into a fine powder using a mechanical grinder.
3.2.2. Extraction:
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Macerate the powdered plant material in 70-95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.
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Filter the mixture through filter paper to separate the extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
3.2.3. Fractionation:
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Suspend the crude extract in distilled water and perform liquid-liquid partitioning with solvents of increasing polarity. Lignan glucosides are typically enriched in the n-butanol fraction.
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Separate the n-butanol layer and evaporate the solvent to yield the n-butanol fraction.
3.2.4. Purification:
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Subject the n-butanol fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol.
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Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
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Finally, achieve the isolation of pure 5,5'-Dimethoxylariciresinol 4-O-glucoside using preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.
3.2.5. Characterization:
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The structure of the isolated compound should be confirmed using spectroscopic methods, including:
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Mass Spectrometry (MS): To determine the molecular weight.
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Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.
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Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity and signaling pathways of 5,5'-Dimethoxylariciresinol 4-O-glucoside are currently lacking in the literature. However, the activities of structurally related lignan glucosides can provide insights into its potential therapeutic effects.
Lignans as a class are known for their antioxidant, anti-inflammatory, and anticancer properties[11][13][14]. More specifically, studies on other lignan glucosides have demonstrated neuroprotective effects. For instance, (-)-Syringaresinol-4-O-β-D-glucopyranoside has been shown to inhibit corticosterone-induced apoptosis in PC12 cells by modulating the mitochondrial apoptotic pathway and activating the CREB/BDNF signaling cascade[15]. Additionally, anthocyanins from blue honeysuckle (Lonicera caerulea) have demonstrated neuroprotective effects against ferroptosis by activating the Nrf2-GPX7 axis[16].
Based on this evidence from related compounds, a potential neuroprotective signaling pathway for 5,5'-Dimethoxylariciresinol 4-O-glucoside can be hypothesized.
Disclaimer: The signaling pathway depicted above is speculative and based on the activities of structurally similar compounds. Direct experimental validation is required to confirm the biological effects of 5,5'-Dimethoxylariciresinol 4-O-glucoside.
Future Directions
The study of 5,5'-Dimethoxylariciresinol 4-O-glucoside is still in its early stages. Future research should focus on:
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Quantitative analysis of this compound in its known natural sources to identify high-yielding species and optimal harvest times.
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Development of standardized extraction and purification protocols to ensure a consistent supply of the pure compound for research purposes.
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In-depth investigation of its biological activities , including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, using both in vitro and in vivo models.
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Elucidation of the specific molecular mechanisms and signaling pathways through which it exerts its biological effects.
Conclusion
5,5'-Dimethoxylariciresinol 4-O-glucoside is a naturally occurring lignan with potential for further investigation in the fields of phytochemistry and drug discovery. While its known natural sources are limited and quantitative data is scarce, the methodologies for its isolation and the potential biological activities inferred from related compounds provide a solid foundation for future research. This technical guide serves as a resource for scientists and researchers to advance the understanding and potential application of this compound.
References
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- 5. 5,5'-Dimethoxylariciresinol 4-O-glucoside | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 6. 5,5'-Dimethoxylariciresinol 4-O-glucoside | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 9. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Blue honeysuckle (Lonicera caerulea L.)-anthocyanins and cyanidin-3-O-glucoside protect dopaminergic neurons against ferroptosis by activating the Nrf2-GPX7 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
